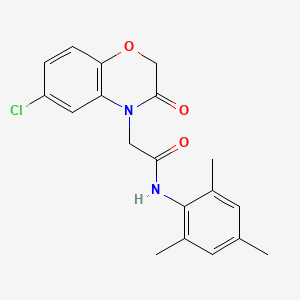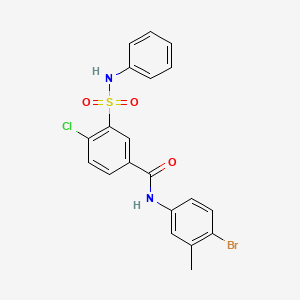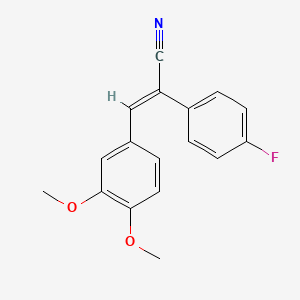
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both methoxy and fluorophenyl groups
准备方法
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.
Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins and pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
相似化合物的比较
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can be compared to similar compounds such as:
(E)-3-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
(E)-3-(3,4-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile:
(E)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: The presence of a methyl group alters its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of methoxy and fluorophenyl groups, which confer distinct reactivity and potential for diverse applications.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDYCXZBLQQKEC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-2-[(2-ethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3505918.png)
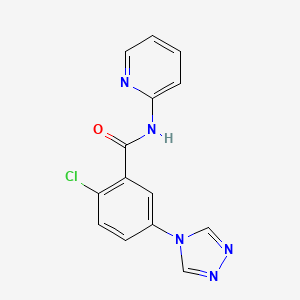
![N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3505948.png)
![methyl 4-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3505961.png)
![1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3505969.png)
![N-[2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3505974.png)
![N-[4-(benzyloxy)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3505977.png)
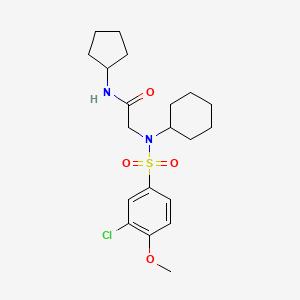
![2-[(3-nitrobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3505987.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3506004.png)
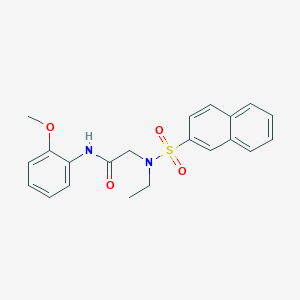
![4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B3506013.png)
